

In-Depth Technical Guide to the Crystal Structure of Rhodium Triiodide (Rhl₃)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rhodium triiodide	
Cat. No.:	B070022	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is an inorganic compound of significant interest in various catalytic processes, including those relevant to pharmaceutical synthesis. A thorough understanding of its solid-state structure is fundamental to comprehending its physical and chemical properties, which in turn dictate its catalytic activity and potential applications in drug development. This technical guide provides a comprehensive analysis of the crystal structure of **rhodium** triiodide, based on experimental data. It includes detailed crystallographic parameters, a description of the synthesis of single crystals, and the methodology for its structural determination.

Crystal Structure Analysis

The crystal structure of **rhodium triiodide** has been determined through single-crystal X-ray diffraction. The seminal work by Brodersen, Thiele, and Recke in 1968 established the foundational understanding of its solid-state arrangement.

Rhodium triiodide crystallizes in the monoclinic crystal system, belonging to the space group C2/m.[1] This structure is isostructural with aluminum trichloride (AlCl₃).[1] The fundamental building blocks of the crystal lattice are RhI₆ octahedra. These octahedra share edges to form infinite two-dimensional layers that are stacked along the c-axis. Within these layers, the

rhodium atoms are arranged in a honeycomb-like pattern, with one-third of the octahedral sites remaining vacant. The iodide ions form a distorted cubic close-packed arrangement.

Crystallographic Data

The following table summarizes the key crystallographic data for **rhodium triiodide**, based on the experimental findings recorded in the Inorganic Crystal Structure Database (ICSD).

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/m
Lattice Parameters	
a	6.87 Å
b	11.89 Å
С	6.79 Å
α	90°
β	109.3°
У	90°
Formula Units (Z)	4
ICSD Collection Code	541773

Atomic Coordinates

The positions of the rhodium and iodine atoms within the unit cell are given by the following fractional coordinates:

Atom	Wyckoff Position	х	у	z
Rh	4g	0	0.1667	0
l(1)	4i	0.222	0	0.222
I(2)	8j	0.222	0.250	-0.222

Experimental Protocols Synthesis of Rhodium Triiodide Single Crystals

Two primary methods for the synthesis of **rhodium triiodide** are prevalent: a precipitation method from aqueous solution and a chemical vapor transport method for the growth of high-purity single crystals suitable for X-ray diffraction.

1. Aqueous Solution Precipitation:

This method provides a straightforward route to powdered **rhodium triiodide**.

- Reactants: Rhodium(III) bromide (RhBr₃) and potassium iodide (KI).
- Procedure:
 - Prepare an aqueous solution of rhodium(III) bromide.
 - Add a stoichiometric excess of an aqueous solution of potassium iodide to the rhodium(III) bromide solution with constant stirring.
 - A black precipitate of **rhodium triiodide** will form immediately. The reaction is as follows:
 RhBr₃(aq) + 3KI(aq) → RhI₃(s) + 3KBr(aq)[1]
 - The precipitate is collected by filtration, washed thoroughly with deionized water to remove soluble byproducts such as potassium bromide, and finally dried under vacuum.
- 2. Chemical Vapor Transport (for Single Crystal Growth):

This method is employed to grow high-quality single crystals of **rhodium triiodide**.

- Reactants: High-purity rhodium metal powder and iodine.
- Apparatus: A sealed quartz ampoule placed in a two-zone tube furnace.
- Procedure:
 - A precisely weighed amount of high-purity rhodium powder and a stoichiometric excess of iodine are placed at one end of a quartz ampoule.
 - The ampoule is evacuated to a high vacuum and sealed.
 - The sealed ampoule is placed in a two-zone tube furnace, with the end containing the reactants (the source zone) at a higher temperature (e.g., T₂ ≈ 750 °C) and the empty end (the growth zone) at a slightly lower temperature (e.g., T₁ ≈ 650 °C).
 - The iodine vaporizes and reacts with the rhodium powder to form gaseous rhodium iodide species.
 - These gaseous molecules diffuse to the cooler end of the ampoule, where they
 decompose, leading to the deposition and growth of rhodium triiodide single crystals.
 - The process is typically carried out over several days to allow for the growth of wellformed crystals.

Single-Crystal X-ray Diffraction Analysis

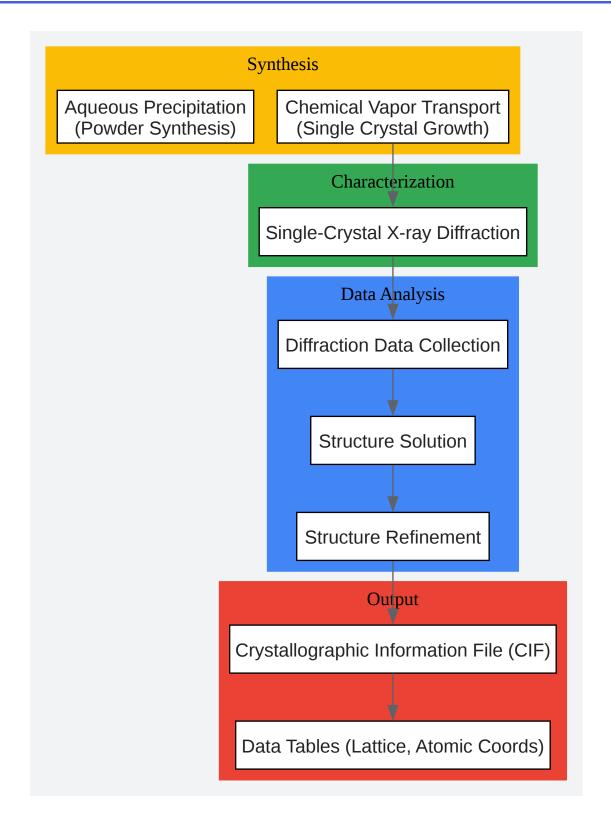
The determination of the crystal structure of **rhodium triiodide** involves the following steps:

- Crystal Selection: A suitable single crystal of rhodium triiodide, with well-defined faces and free of visible defects, is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A
 monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded
 as the crystal is rotated. A complete dataset of diffraction intensities is collected at a
 controlled temperature.
- Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The positions of the heavy rhodium and iodine atoms are determined from the diffraction data using direct methods or Patterson synthesis.
- The initial structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, and bond lengths and angles.

Visualizations

Crystal Structure of Rhodium Triiodide


The following diagram illustrates the layered crystal structure of **rhodium triiodide**, showing the edge-sharing RhI₆ octahedra.

Caption: Edge-sharing RhI6 octahedra in a layer of the RhI3 crystal structure.

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to structure elucidation is depicted in the following diagram.

Click to download full resolution via product page

Caption: Workflow for the synthesis and crystal structure determination of RhI3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Rhodium(III) iodide Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of Rhodium Triiodide (RhI₃)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070022#rhodium-triiodide-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com